REACTION_CXSMILES
|
O.[OH-].[Li+].[C:4]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:5]([NH2:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:17](Br)(=[O:19])[CH3:18]>C(Cl)Cl>[C:4]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:17](=[O:19])[CH3:18] |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over silica
|
Type
|
WASH
|
Details
|
eluting with a gradient of 100% CH2Cl2 to 10% MeOH/90% CH2Cl2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NC(C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.11 g | |
YIELD: PERCENTYIELD | 61.5% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |